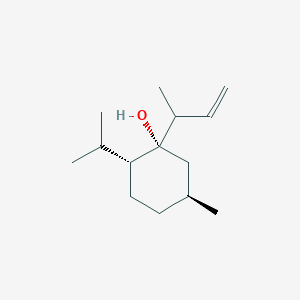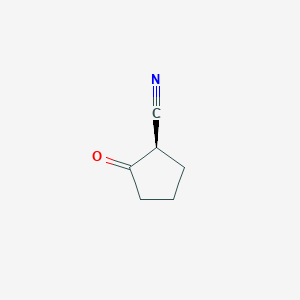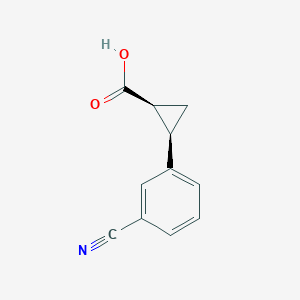![molecular formula C12H15NO3 B11717740 (3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)
(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6R)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7400?,?]trideca-1(9),10,12-triene is a complex organic compound characterized by its unique tricyclic structure
准备方法
合成路线和反应条件
(3aR,9bR)-6-甲氧基-1-甲基-3,3a,4,9b-四氢色烯并[4,3-c][1,2]噁唑的合成通常涉及多步有机反应。一种常见的方法包括在受控条件下对适当的前体进行环化。反应通常从中间体的形成开始,然后使用特定的催化剂和溶剂进行环化。反应条件,例如温度、压力和pH值,经过精心优化,以实现高产率和纯度。
工业生产方法
在工业环境中,这种化合物的生产可能涉及使用自动化反应器和连续流动系统的规模化合成。使用先进技术,例如微波辅助合成和高通量筛选,可以显着提高生产过程的效率和可扩展性。此外,实施严格的质量控制措施以确保最终产品的稳定性和可靠性。
化学反应分析
反应类型
(3aR,9bR)-6-甲氧基-1-甲基-3,3a,4,9b-四氢色烯并[4,3-c][1,2]噁唑会发生多种类型的化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致形成相应的氧化物。
还原: 还原反应可以使用还原剂(如氢化铝锂)进行,导致形成还原衍生物。
取代: 甲氧基和甲基可以通过亲核或亲电取代反应被其他官能团取代。
常用试剂和条件
这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和钯碳等催化剂。反应条件,包括温度、溶剂和反应时间,根据所需的转化进行优化。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成氧化物,而取代反应可以产生各种官能化衍生物。
科学研究应用
(3aR,9bR)-6-甲氧基-1-甲基-3,3a,4,9b-四氢色烯并[4,3-c][1,2]噁唑具有广泛的科学研究应用,包括:
化学: 它作为合成复杂有机分子和药物的宝贵中间体。
生物学: 该化合物用于生化研究,以研究酶相互作用和代谢途径。
医学: 它具有潜在的治疗应用,特别是在开发针对特定疾病的新药方面。
工业: 该化合物用于生产特种化学品和先进材料。
作用机理
(3aR,9bR)-6-甲氧基-1-甲基-3,3a,4,9b-四氢色烯并[4,3-c][1,2]噁唑的作用机理涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物可能会与这些靶标结合,调节它们的活性并触发级联的生化事件。确切的途径和分子靶标取决于该化合物使用的具体应用和环境。
作用机制
The mechanism of action of (2R,6R)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0?,?]trideca-1(9),10,12-triene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
类似化合物
2-氟脱氯氯胺酮: 与氯胺酮相关的解离性麻醉剂.
甲基(2Z)-2-(1-乙基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)-5-[4-(2-呋喃酰氧基)苯基]-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯: 具有独特化学性质的复杂有机化合物.
独特性
(3aR,9bR)-6-甲氧基-1-甲基-3,3a,4,9b-四氢色烯并[4,3-c][1,2]噁唑因其特殊的环结构和官能团而脱颖而出,这些结构赋予其独特的反应性和潜在应用。它能够进行各种化学转化并与生物靶标相互作用,使其成为科学研究中的一种用途广泛的化合物。
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole |
InChI |
InChI=1S/C12H15NO3/c1-13-11-8(7-16-13)6-15-12-9(11)4-3-5-10(12)14-2/h3-5,8,11H,6-7H2,1-2H3/t8-,11-/m1/s1 |
InChI 键 |
BKOLIUJDPAKAHH-LDYMZIIASA-N |
手性 SMILES |
CN1[C@@H]2[C@H](COC3=C2C=CC=C3OC)CO1 |
规范 SMILES |
CN1C2C(COC3=C2C=CC=C3OC)CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)

![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)



![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)


